molecular formula C9H11O3P B13407224 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one

1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one

Katalognummer: B13407224
Molekulargewicht: 198.16 g/mol
InChI-Schlüssel: BSKCRPRZPDCVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is a chemical compound with the molecular formula C9H11O3P It is a member of the benzoxaphosphole family, characterized by the presence of a phosphorus atom within a heterocyclic ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoxaphosphole derivative with an ethoxy group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to achieve high yields and consistent quality. The process may also involve stringent quality control measures to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biochemical effects, depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one: A similar compound with a hydroxyl group instead of an ethoxy group.

    1,1-Dihydroxy-3-ethoxy-2-butanone: Another compound with an ethoxy group but different structural features.

Uniqueness

1-Ethoxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one is unique due to its specific combination of an ethoxy group and a benzoxaphosphole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11O3P

Molekulargewicht

198.16 g/mol

IUPAC-Name

1-ethoxy-3H-2,1λ5-benzoxaphosphole 1-oxide

InChI

InChI=1S/C9H11O3P/c1-2-11-13(10)9-6-4-3-5-8(9)7-12-13/h3-6H,2,7H2,1H3

InChI-Schlüssel

BSKCRPRZPDCVKZ-UHFFFAOYSA-N

Kanonische SMILES

CCOP1(=O)C2=CC=CC=C2CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.